molecular formula C22H17N3O4 B389358 3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(2-PYRIDYL)-5-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE

3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(2-PYRIDYL)-5-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE

Cat. No.: B389358
M. Wt: 387.4g/mol
InChI Key: XPUWOTQFIMLFCU-ZZEZOPTASA-N
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Description

3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(2-PYRIDYL)-5-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that features a pyrrol-2-one core with various substituents, including hydroxy, methoxybenzoyl, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(2-PYRIDYL)-5-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their coupling and cyclization to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. Industrial methods may also involve continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(2-PYRIDYL)-5-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The methoxybenzoyl group can be reduced to a hydroxyl group.

    Substitution: The pyridinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the methoxybenzoyl group may produce a benzyl alcohol derivative.

Scientific Research Applications

3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(2-PYRIDYL)-5-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(2-PYRIDYL)-5-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-4-(4-methoxybenzoyl)-1-(2-pyridinyl)-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
  • 3-hydroxy-4-(4-methoxybenzoyl)-1-(3-pyridinyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(2-PYRIDYL)-5-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its specific substitution pattern, which may confer distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable tool for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C22H17N3O4

Molecular Weight

387.4g/mol

IUPAC Name

(4Z)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-pyridin-2-yl-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C22H17N3O4/c1-29-16-9-7-14(8-10-16)20(26)18-19(15-5-4-11-23-13-15)25(22(28)21(18)27)17-6-2-3-12-24-17/h2-13,19,26H,1H3/b20-18-

InChI Key

XPUWOTQFIMLFCU-ZZEZOPTASA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CN=CC=C4)/O

SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CN=CC=C4)O

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CN=CC=C4)O

Origin of Product

United States

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